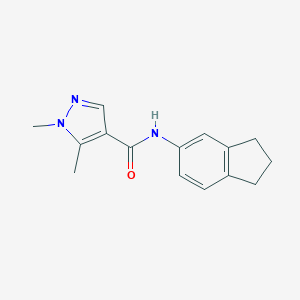

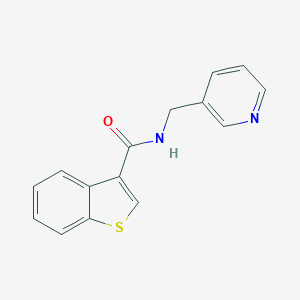

![molecular formula C16H17Cl2N3O2S B280470 N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)

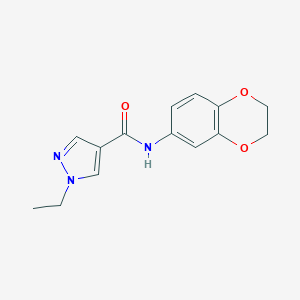

N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, also known as Imidacloprid, is a systemic insecticide that belongs to the neonicotinoid class of chemicals. It was first introduced in the 1990s and has since become one of the most widely used insecticides in the world. Imidacloprid is effective against a wide range of pests and has been used extensively in agriculture and horticulture.

Mechanism of Action

N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea works by binding to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to overstimulation of the receptors, resulting in paralysis and death of the insect. This compound has a high affinity for insect nAChRs and is therefore highly effective against a wide range of pests.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects on insects. These effects include disruption of the nervous system, inhibition of feeding and growth, and alteration of reproductive behavior. This compound has also been shown to have sublethal effects on insects, including reduced immunity and altered behavior.

Advantages and Limitations for Lab Experiments

N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a highly effective insecticide that has been extensively studied in laboratory experiments. Its high potency and specificity make it an ideal tool for studying the mode of action of insecticides and the physiology of insects. However, this compound is also highly toxic and must be handled with care. Its use in laboratory experiments must be carefully controlled to avoid unintended effects on non-target organisms.

Future Directions

There are many potential future directions for research on N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. These include studies on its impact on non-target organisms, including bees and other pollinators. There is also a need for further research on the sublethal effects of this compound on insects, as well as its potential impact on soil and water quality. Additionally, there is a need for the development of new insecticides that are more specific and less toxic than this compound.

Synthesis Methods

The synthesis of N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the condensation of 2-chloro-5-chloromethylpyridine with 2-(3,4-dimethoxyphenyl)ethylamine to form the intermediate 1-(6-chloro-3-pyridylmethyl)-2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with thiourea to produce this compound. The synthesis method is relatively simple and has been optimized to produce high yields of this compound.

Scientific Research Applications

N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been extensively studied for its effectiveness against a wide range of pests, including aphids, whiteflies, and termites. It has been used in both field and laboratory experiments to determine its efficacy and mode of action. This compound has also been studied for its potential impact on non-target organisms, including bees and other pollinators.

Properties

Molecular Formula |

C16H17Cl2N3O2S |

|---|---|

Molecular Weight |

386.3 g/mol |

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |

InChI |

InChI=1S/C16H17Cl2N3O2S/c1-22-13-4-3-10(7-14(13)23-2)5-6-20-16(24)21-15-11(17)8-19-9-12(15)18/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,24) |

InChI Key |

BSNHTUALXBUYIR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

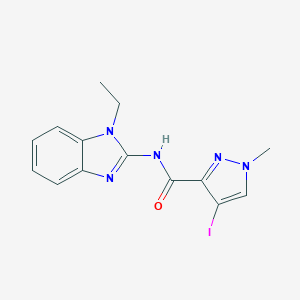

![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

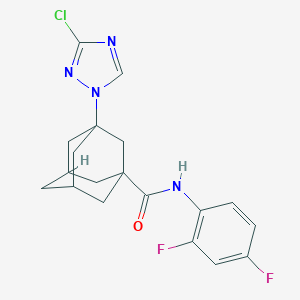

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

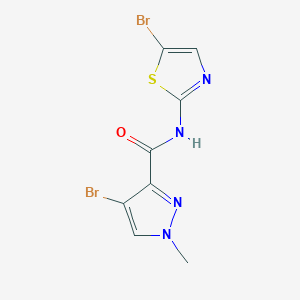

![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)